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Abstract
Tenaxin I, a flavonoid isolated from the roots of Scutellaria baicalensis (Baikal skullcap), has

been identified as a compound of interest with potential therapeutic applications. This technical

guide provides a comprehensive overview of Tenaxin I, including its chemical properties, and

discusses the broader context of the bioactive flavonoids found in Scutellaria baicalensis. Due

to the limited availability of specific quantitative data for Tenaxin I in publicly accessible

literature, this document also presents relevant data for other well-studied flavonoids from the

same plant, such as baicalein and baicalin, to serve as a comparative reference. Detailed

experimental protocols for the isolation, characterization, and biological evaluation of flavonoids

are provided, alongside visualizations of key signaling pathways potentially modulated by these

compounds.

Introduction
Scutellaria baicalensis, a perennial herb native to East Asia, has a long history of use in

traditional medicine for treating a variety of ailments, including fever, inflammation, and

infections.[1] The medicinal properties of its roots, known as Radix Scutellariae, are largely

attributed to a rich composition of flavonoids. Among these is Tenaxin I, a flavone with a

molecular formula of C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol .[2] Its systematic

IUPAC name is 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one. While Tenaxin
I has been noted for its neuraminidase inhibitory activity, specific quantitative data on its
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biological effects are scarce in the available literature.[2] This guide aims to consolidate the

existing knowledge on Tenaxin I and provide a framework for its further investigation by

presenting methodologies and comparative data from related flavonoids.

Chemical and Physical Properties of Tenaxin I
Property Value Reference

IUPAC Name

5-hydroxy-2-(2-

hydroxyphenyl)-6,7,8-

trimethoxychromen-4-one

Molecular Formula C₁₈H₁₆O₇ [2]

Molecular Weight 344.32 g/mol [2]

CAS Number 86926-52-5 [2]

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O

)C=C(O2)C3=CC=CC=C3O)O

C)OC

Biological Activities and Quantitative Data
While specific quantitative data for Tenaxin I are not readily available, research on other

flavonoids from Scutellaria baicalensis provides insights into the potential bioactivities of this

class of compounds. The following tables summarize the inhibitory concentrations (IC₅₀) for

related flavonoids against various targets.

Note: The following data are for baicalein and baicalin, not Tenaxin I, and are presented for

comparative purposes.
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Flavonoid Target/Assay
Cell Line/Virus
Strain

IC₅₀ Value Reference

Baicalein
Neuraminidase

Inhibition

Pandemic 2009

H1N1
0.181 - 0.526 µM [3]

Baicalin
Neuraminidase

Inhibition

Influenza

A/FM1/1/47

(H1N1)

52.3 µg/ml [4]

Baicalin
Neuraminidase

Inhibition

Influenza

A/Beijing/32/92

(H3N2)

85.8 µg/ml [4]

Baicalein
Plaque

Reduction Assay

Pandemic 2009

H1N1
0.018 µM [3]

Baicalein
Plaque

Reduction Assay

Seasonal 2007

H1N1
0.020 µM [3]

Flavonoid Cell Line IC₅₀ Value (µM) Reference

Baicalein
Most tested cancer

cell lines
10–50 µM [5]

Baicalin
Most tested cancer

cell lines
10–50 µM [5]

Experimental Protocols
Extraction and Isolation of Flavonoids from Scutellaria
baicalensis
While a specific protocol for Tenaxin I is not detailed in the literature, general methods for

flavonoid extraction and isolation from Scutellaria baicalensis can be adapted. High-speed

counter-current chromatography (HSCCC) is a particularly effective technique.[6][7][8]

Objective: To extract and isolate Tenaxin I and other flavonoids from the dried roots of

Scutellaria baicalensis.
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Materials:

Dried roots of Scutellaria baicalensis

Methanol, Ethanol, n-Hexane, Ethyl acetate, n-Butanol, Water (all HPLC grade)

Silica gel for column chromatography

HSCCC instrument

Rotary evaporator

HPLC system for analysis

Protocol:

Extraction:

Grind the dried roots of Scutellaria baicalensis to a fine powder.

Extract the powder with 70% methanol-water solution at room temperature with agitation

for 24 hours.[9]

Filter the extract and concentrate under reduced pressure using a rotary evaporator to

obtain a crude extract.

Fractionation (Optional):

Suspend the crude extract in water and partition successively with n-hexane, ethyl

acetate, and n-butanol.

Concentrate each fraction to dryness. The ethyl acetate fraction is often enriched in

flavonoids like baicalein.[3][10]

Isolation by High-Speed Counter-Current Chromatography (HSCCC):

Prepare a two-phase solvent system. A common system for flavonoid separation is n-

hexane-ethyl acetate-n-butanol-water (e.g., in a 1:1:8:10 v/v/v/v ratio).[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25078390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3705751/
https://pubmed.ncbi.nlm.nih.gov/23864896/
https://pubmed.ncbi.nlm.nih.gov/10691638/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3339230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the crude extract or the enriched fraction in a suitable volume of the solvent

system.

Perform HSCCC separation according to the instrument's operating manual, collecting

fractions at regular intervals.

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those

containing the target compounds.

Purification and Identification:

Pool the fractions containing the compound of interest and concentrate them.

Further purify the compound using preparative HPLC if necessary.

Characterize the purified compound using spectroscopic methods such as NMR (¹H and

¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy to confirm its identity as Tenaxin
I.

Extraction

Isolation & Purification

Scutellaria baicalensis Roots Grinding 70% Methanol Extraction Filtration Concentration (Rotary Evaporator)
Crude Extract

Crude Extract HSCCC
Solvent System

Fraction Collection HPLC Analysis Pooling of Fractions Preparative HPLC
Purified Tenaxin I

Characterization (NMR, MS, UV-Vis)

Click to download full resolution via product page

Workflow for Extraction and Isolation of Tenaxin I.
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Neuraminidase Inhibition Assay
This fluorescence-based assay is commonly used to screen for neuraminidase inhibitors.[11]

[12][13]

Objective: To determine the in vitro inhibitory activity of Tenaxin I against influenza virus

neuraminidase.

Materials:

Purified Tenaxin I

Influenza virus neuraminidase

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

Assay buffer (e.g., MES buffer with CaCl₂)

Stop solution (e.g., NaOH in ethanol)

96-well black microplates

Fluorometer

Protocol:

Preparation of Reagents:

Prepare a stock solution of Tenaxin I in DMSO and make serial dilutions in assay buffer.

Dilute the neuraminidase enzyme to an appropriate working concentration in assay buffer.

Prepare the MUNANA substrate solution in assay buffer.

Assay Procedure:

Add 50 µL of the serially diluted Tenaxin I to the wells of a 96-well plate. Include a positive

control (known inhibitor, e.g., Oseltamivir) and a negative control (assay buffer with

DMSO).
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Add 50 µL of the diluted neuraminidase enzyme to each well.

Incubate the plate at 37°C for 30 minutes.

Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding 100 µL of the stop solution to each well.

Data Analysis:

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with

an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

Calculate the percentage of inhibition for each concentration of Tenaxin I compared to the

control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

as a measure of cell viability and cytotoxicity.[11][14]

Objective: To evaluate the cytotoxic effect of Tenaxin I on cancer cell lines.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

Tenaxin I

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well cell culture plates

Microplate reader

Protocol:

Cell Seeding:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Treatment:

Prepare serial dilutions of Tenaxin I in cell culture medium.

Remove the old medium from the wells and add 100 µL of the Tenaxin I dilutions. Include

a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

Incubate the plate for 24-72 hours.

MTT Addition and Incubation:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

Solubilization and Measurement:

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration of Tenaxin I relative to the

vehicle control.
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Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of

the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW
264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a

pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]

[18]

Objective: To assess the anti-inflammatory potential of Tenaxin I by measuring its effect on NO

production in RAW 264.7 cells.

Materials:

RAW 264.7 murine macrophage cell line

Cell culture medium (DMEM) with FBS

Tenaxin I

Lipopolysaccharide (LPS)

Griess reagent

96-well cell culture plates

Microplate reader

Protocol:

Cell Seeding and Treatment:

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to

adhere overnight.

Pre-treat the cells with various concentrations of Tenaxin I for 1 hour.
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Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

Nitric Oxide Measurement:

After incubation, collect 50 µL of the cell culture supernatant from each well.

Add 50 µL of Griess reagent to each supernatant sample.

Incubate at room temperature for 10-15 minutes.

Data Analysis:

Measure the absorbance at 540 nm.

Calculate the percentage of NO inhibition for each concentration of Tenaxin I compared to

the LPS-only treated cells.

Determine the IC₅₀ value for NO inhibition.

A parallel MTT assay should be performed to ensure that the observed inhibition of NO is

not due to cytotoxicity.

Potential Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various intracellular

signaling pathways. While the specific pathways affected by Tenaxin I have not been

elucidated, the following are key pathways often implicated in the anti-inflammatory and

anticancer activities of flavonoids.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition

of this pathway by flavonoids can lead to a reduction in the expression of pro-inflammatory

genes.[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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